![molecular formula C21H18FN3O2S B3414648 6-(4-fluorophenyl)-N-(2-methoxybenzyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 946359-17-7](/img/structure/B3414648.png)
6-(4-fluorophenyl)-N-(2-methoxybenzyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
Übersicht
Beschreibung
The compound “6-(4-fluorophenyl)-N-(2-methoxybenzyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide” is a complex organic molecule. It contains an imidazo[2,1-b]thiazole core, which is a fused ring system containing nitrogen, sulfur, and carbon atoms. This core is substituted with various functional groups including a fluorophenyl group, a methoxybenzyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the imidazo[2,1-b]thiazole core, with the various substituents contributing to its overall shape and properties . The presence of the fluorophenyl, methoxybenzyl, and carboxamide groups would likely influence the compound’s polarity, reactivity, and potential for forming hydrogen bonds.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide group could potentially participate in acid-base reactions, while the fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl, methoxybenzyl, and carboxamide groups would likely contribute to its polarity, solubility, and potential for forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
This compound has been found to have broad-spectrum antiproliferative activity . It has been tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types . The compound showed superior potencies than Sorafenib, a standard reference drug, against different cancer cell lines .
Treatment of Renal Cancer
The compound was found to be more potent than Sorafenib against UO-31 renal cancer cell line . This suggests its potential application in the treatment of renal cancer.
Treatment of Breast Cancer
The compound also showed higher potency than Sorafenib against MCF7 breast cancer cell line . This indicates its potential use in the treatment of breast cancer.
Treatment of Colon Cancer
The compound was found to be more potent than Sorafenib against COLO 205 colon cancer cell line . This suggests its potential application in the treatment of colon cancer.
Treatment of Ovarian Cancer
The compound showed higher potency than Sorafenib against OVCAR-3 ovarian cancer cell line . This indicates its potential use in the treatment of ovarian cancer.
Treatment of Prostate Cancer
The compound was found to be threefold more potent than Sorafenib against DU-145 prostate cancer cell line . This suggests its potential application in the treatment of prostate cancer.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-13-19(20(26)23-11-15-5-3-4-6-18(15)27-2)28-21-24-17(12-25(13)21)14-7-9-16(22)10-8-14/h3-10,12H,11H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXSBFOSLAWEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.